![molecular formula C6H4BrF2NO2S B2622885 4-Bromo-3,5-difluorobenzenesulfonamide CAS No. 874804-20-3](/img/structure/B2622885.png)
4-Bromo-3,5-difluorobenzenesulfonamide
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Overview
Description
4-Bromo-3,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3,5-difluorobenzenesulfonamide consists of a benzene ring substituted with bromo, difluoro, and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3,5-difluorobenzenesulfonamide include a molecular weight of 272.07 and a density of 1.9±0.1 g/cm3 . The boiling point is 351.5±52.0 °C at 760 mmHg .Scientific Research Applications
Carbonic Anhydrase Inhibitor
“4-Bromo-3,5-difluorobenzenesulfonamide” is a type of fluorinated benzenesulfonamide . It has been identified as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Inhibition of these enzymes has been explored for potential therapeutic applications in a variety of medical conditions including glaucoma, epilepsy, obesity, and cancer .
Research in Fluorinated Building Blocks
This compound is also used in the research of fluorinated building blocks . Fluorinated compounds have unique properties due to the presence of fluorine atoms, which are highly electronegative. These properties make them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of 4-Substituted-2,3,5,6-Tetrafluorobenzenesulfonamides
“4-Bromo-3,5-difluorobenzenesulfonamide” can be used in the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides . These compounds have been studied for their binding potencies as inhibitors of various human carbonic anhydrase isozymes .
Tailoring the Glass Transition Temperatures of Poly(Arylene Ether)s
N,N-Dialkyl-3,5-difluorobenzenesulfonamides, which can be prepared from “4-Bromo-3,5-difluorobenzenesulfonamide”, have been used as a tool for tailoring the glass transition temperatures of poly(arylene ether)s . This is important in the development of new materials with specific thermal properties .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3,5-difluorobenzenesulfonamide is the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
4-Bromo-3,5-difluorobenzenesulfonamide: acts as an inhibitor of Carbonic Anhydrase 2 . It binds to the enzyme, forming a 1:1 complex . This binding inhibits the activity of the enzyme, thereby affecting the balance of carbon dioxide and bicarbonate ions in the body .
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 by 4-Bromo-3,5-difluorobenzenesulfonamide affects the carbon dioxide hydration and bicarbonate dehydration processes . These processes are part of the larger carbon dioxide transport pathway, which is essential for respiration and pH regulation in the body .
Pharmacokinetics
The bioavailability of the compound would be influenced by these properties, affecting how much of the compound reaches the target site of action .
Result of Action
The molecular and cellular effects of 4-Bromo-3,5-difluorobenzenesulfonamide ’s action primarily involve the disruption of pH balance in the body . By inhibiting Carbonic Anhydrase 2, the compound affects the equilibrium between carbon dioxide and bicarbonate ions, which can lead to changes in pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluorobenzenesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to Carbonic Anhydrase 2 and inhibit its activity .
Safety and Hazards
properties
IUPAC Name |
4-bromo-3,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-6-4(8)1-3(2-5(6)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOQOUJQRDNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzenesulfonamide |
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